molecular formula C24H22N6OS B292068 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B292068
M. Wt: 442.5 g/mol
InChI Key: JKISKJNFOHGBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as ATSA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ATSA-1 is a small molecule that has been shown to have promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is a key regulator of cell growth and survival. Inhibition of PP2A activity has been shown to result in the activation of various signaling pathways that lead to cell death in cancer cells. Additionally, 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In animal models of Alzheimer's disease and Parkinson's disease, 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to improve cognitive function and motor function, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential area of research is the development of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in humans.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound, 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been shown to have neuroprotective effects and has been tested in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H22N6OS

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[5-(1-phenyl-4,5-dihydrobenzo[g]indazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6OS/c1-2-14-29-23(26-27-24(29)32-15-20(25)31)21-19-13-12-16-8-6-7-11-18(16)22(19)30(28-21)17-9-4-3-5-10-17/h2-11H,1,12-15H2,(H2,25,31)

InChI Key

JKISKJNFOHGBED-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=NN(C3=C2CCC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=NN(C3=C2CCC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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